molecular formula C14H17ClN2 B1287287 N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride CAS No. 41625-94-9

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride

Cat. No.: B1287287
CAS No.: 41625-94-9
M. Wt: 248.75 g/mol
InChI Key: YCXDYHIRHFPVIF-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a phenylethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride typically involves the reaction of 2-aminophenylamine with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds or ionic interactions with proteins, enzymes, or receptors, modulating their activity. The aromatic rings may also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-N-methylamine hydrochloride
  • N-(2-aminophenyl)-N-ethylamine hydrochloride
  • N-(2-aminophenyl)-N-(2-phenylethyl)amine sulfate

Uniqueness

N-(2-aminophenyl)-N-(2-phenylethyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-N-(2-phenylethyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDYHIRHFPVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596157
Record name N~1~-(2-Phenylethyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41625-94-9
Record name N~1~-(2-Phenylethyl)benzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-(2-phenylethyl)benzene-1.2-diamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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